Optimal 20-Fold D3 vs. D2 Selectivity Within the 2-Aminoindan Series
Within the 5,6-dimethoxy-2-aminoindan chemical series, the di-N-propyl substitution on (5,6-Dimethoxyindan-2-yl)dipropylamine is critical for achieving preferential D3 antagonism. The parent compound exhibits a 20-fold selectivity for D3 over D2 receptors [1]. In contrast, substituting with N-alkylaryl or N-alkylheteroaryl groups enhances D2 affinity, collapsing the selectivity to less than 4-fold, while combinations of mixed alkyl groups often render the compound inactive at D3 [2]. This demonstrates that the specific dipropylamine moiety is uniquely suited to maintain the desired D3-preferring pharmacological profile.
| Evidence Dimension | Dopamine D3 vs. D2 Receptor Binding Selectivity |
|---|---|
| Target Compound Data | Approximately 20-fold selectivity for D3 over D2 |
| Comparator Or Baseline | N-alkylaryl or N-alkylheteroaryl substituted 5,6-dimethoxy-2-aminoindan analogs |
| Quantified Difference | Target compound has >5-fold higher D3/D2 selectivity ratio. Comparator selectivity is <4-fold; some N-alkyl combinations show no D3 activity. |
| Conditions | In vitro radioligand binding assays on cloned human dopamine receptors, as described in the primary SAR study [2]. |
Why This Matters
For researchers requiring a selective D3 pharmacological tool, procuring the specific dipropylamine derivative is essential, as structurally similar in-class compounds are either non-selective or inactive at the target, leading to confounded experimental results.
- [1] Waters N, Svensson K, Haadsma-Svensson SR, Smith MW, Carlsson A. The dopamine D3-receptor: a postsynaptic receptor inhibitory on rat locomotor activity. J Neural Transm Gen Sect. 1993;94(1):11-9. DOI: 10.1007/BF01244979. View Source
- [2] Haadsma-Svensson SR, Cleek KA, Dinh DM, et al. Dopamine D(3) receptor antagonists. 1. Synthesis and structure-activity relationships of 5,6-dimethoxy-N-alkyl- and N-alkylaryl-substituted 2-aminoindans. J Med Chem. 2001 Dec 20;44(26):4716-32. DOI: 10.1021/jm010145w. View Source
